IL-17 modulator 1 disodium is a synthetic compound designed to target the interleukin-17 (IL-17) signaling pathway, which plays a crucial role in various inflammatory and autoimmune diseases. This compound is particularly significant due to its ability to modulate IL-17 activity, thereby influencing immune responses and inflammation. The source of this compound is primarily from pharmaceutical research aimed at developing therapeutics for conditions such as psoriasis, ankylosing spondylitis, and psoriatic arthritis .
Classification: IL-17 modulator 1 disodium falls under the category of small molecule inhibitors, specifically designed to act on cytokine signaling pathways. It is classified as a cytokine antagonist, targeting the IL-17 family of cytokines, which includes IL-17A through IL-17F .
The synthesis of IL-17 modulator 1 disodium involves several steps, starting from a core structure that undergoes various modifications to achieve the final product. The detailed synthetic route is proprietary but generally follows these methods:
The molecular formula of IL-17 modulator 1 disodium is , with a molecular weight of approximately 628.57 g/mol. The IUPAC name is:
Disodium; [4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate.
IL-17 modulator 1 disodium can participate in several types of chemical reactions:
The mechanism of action for IL-17 modulator 1 disodium primarily involves its interaction with IL-17 receptors. Upon binding to these receptors:
IL-17 modulator 1 disodium is typically stored as a powder at -20°C for long-term stability and can be maintained at 4°C for shorter durations.
Key chemical properties include:
IL-17 modulator 1 disodium has diverse applications in scientific research:
This compound represents an important advancement in understanding and potentially treating diseases associated with dysregulated IL-17 signaling.
The interleukin-17 cytokine family comprises six structurally related members (interleukin-17A through interleukin-17F), with interleukin-17A and interleukin-17F exhibiting the strongest proinflammatory activity. These cytokines signal through heterodimeric receptor complexes composed of interleukin-17 receptor A paired primarily with interleukin-17 receptor C, though alternative pairings (e.g., interleukin-17 receptor A/interleukin-17 receptor D) demonstrate ligand-specific signaling [3] [10]. Activation triggers recruitment of the adaptor protein nuclear factor kappa B activator 1 via SEFIR domain interactions, initiating downstream cascades including:
Table 1: Interleukin-17-Producing Cellular Sources and Their Roles
Cell Type | Primary Location | Pathological Roles |
---|---|---|
T helper 17 cells | Inflamed tissues | Sustained autoimmunity in psoriasis, psoriatic arthritis |
Gamma delta T cells | Epithelial barriers | Early interleukin-17 production in barrier disruption |
Innate lymphoid cells 3 | Mucosal surfaces | Amplification of interleukin-23-driven inflammation |
Neutrophils* | Circulatory system | Acute phase inflammation in autoimmunity |
*Controversial source [4] [10] |
T helper 17 cells constitute the canonical interleukin-17-producing population, differentiated under the influence of interleukin-1 beta, interleukin-6, interleukin-23, and transforming growth factor beta, with retinoid-related orphan receptor gamma t acting as their master transcription regulator [4]. However, innate immune populations—particularly mucosal-associated invariant T cells and gamma delta T cells—contribute significantly to rapid interleukin-17 production during early inflammation, establishing a pathogenic microenvironment before T helper 17 cell recruitment [10]. In chronic states, interleukin-23 maintains interleukin-17 production through stabilization of the T helper 17 cell phenotype, creating a self-sustaining inflammatory loop observed in psoriasis, psoriatic arthritis, and ankylosing spondylitis [9].
Conventional interleukin-17 inhibitors (interleukin-17A monoclonal antibodies secukinumab/ixekizumab and interleukin-17 receptor blocker brodalumab) achieve remarkable clinical responses in psoriasis and spondyloarthropathies by blocking interleukin-17-mediated inflammation at the effector level. However, their broad neutralization approach presents mechanistic and clinical limitations:
Table 2: Comparative Limitations of Neutralization versus Modulation Approaches
Therapeutic Strategy | Molecular Target | Key Limitations |
---|---|---|
Interleukin-17A monoclonal antibodies | Interleukin-17A homodimer | Increased inflammatory bowel disease incidence; candidiasis susceptibility |
Interleukin-17 receptor blockade | Interleukin-17 receptor A | Broad inhibition of multiple interleukin-17 family cytokines |
Small molecule modulation | Intracellular signaling nodes | Preserves physiological interleukin-17 functions |
Interleukin-17 modulator 1 disodium represents a pharmacological evolution toward signal-selective modulation, designed to attenuate pathological inflammation while preserving homeostatic interleukin-17 functions. This approach specifically targets downstream signaling nodes rather than extracellular cytokine-receptor interactions [5] [8].
The therapeutic targeting of interleukin-17 has progressed through distinct pharmacological eras:
Cytokine Neutralization Era (2010-2018): Characterized by monoclonal antibodies against interleukin-17A (secukinumab, ixekizumab) and interleukin-17 receptor A (brodalumab). These achieved breakthrough efficacy in psoriasis (≥90% Psoriasis Area and Severity Index improvement in 65-81% of patients) and ankylosing spondylitis (Assessment of SpondyloArthritis International Society 40 response in 61-63%) [10]. Their clinical success validated the interleukin-17 pathway as a therapeutic target but revealed limitations in safety and disease scope.
Receptor Signaling Complexity Era (2015-present): Research illuminated the functional specialization of interleukin-17 receptor subunits and their differential roles in signal transduction. Structural studies revealed that interleukin-17 receptor A contains distinct domains:
This evolution addresses key limitations of biologics: restricted tissue penetration, complete pathway blockade, and lack of oral administration options.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1